N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a nitro-substituted triazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Nitration: The triazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The final step involves the reaction of the nitrated triazole with 2-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxyphenyl or 2-formylphenyl derivatives.
Reduction: Formation of amino-substituted triazole derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(2-hydroxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
N-(2-methoxyphenyl)-2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide: Contains an amino group instead of a nitro group, which may affect its chemical and biological properties.
Uniqueness
N-(2-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both a methoxyphenyl group and a nitro-substituted triazole ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11N5O4 |
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Molecular Weight |
277.24 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N5O4/c1-20-9-5-3-2-4-8(9)13-10(17)6-15-7-12-11(14-15)16(18)19/h2-5,7H,6H2,1H3,(H,13,17) |
InChI Key |
ARUWGFBKYWFXFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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